Vinorelbine metabolite M1 is a significant product of the metabolism of vinorelbine, a semisynthetic vinca alkaloid used primarily in cancer treatment. Vinorelbine is derived from the periwinkle plant and has been modified to enhance its therapeutic index and pharmacokinetic properties compared to other vinca alkaloids. The primary metabolic pathway for vinorelbine involves cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its biotransformation into M1 and other metabolites. Understanding the characteristics of M1 is essential for optimizing vinorelbine therapy and monitoring patient responses.
Vinorelbine metabolite M1 is classified as a N-oxide metabolite or a hydroxylated metabolite of vinorelbine. It arises from the enzymatic action of cytochrome P450 enzymes during the drug's metabolism in the liver. The compound is not commercially available and is often obtained for research purposes from academic institutions, such as Indiana University School of Medicine .
The synthesis of vinorelbine metabolite M1 primarily occurs through oxidative metabolism facilitated by cytochrome P450 enzymes. In vitro studies have demonstrated that CYP3A4 is the predominant isoenzyme responsible for this transformation, with various inhibitors used to elucidate the metabolic pathways involved. The extraction and quantification of M1 are typically performed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) techniques, which allow for sensitive detection of low concentrations in biological samples .
Recent studies have improved the extraction efficiency of M1 from dried blood spots by incorporating formic acid into the extraction solvent. This method enhances the solubility of M1, allowing for more accurate quantification during analytical procedures .
The molecular structure of vinorelbine metabolite M1 can be characterized by its molecular weight of approximately 832 g/mol, which is 16 g/mol greater than that of vinorelbine itself (816 g/mol). This increase in molecular weight suggests modifications such as N-oxidation or hydroxylation . The structural formula includes multiple functional groups characteristic of vinca alkaloids, contributing to its pharmacological properties.
The primary reaction leading to the formation of M1 involves the oxidation of vinorelbine, which can be catalyzed by CYP3A4 in liver microsomes. This metabolic process is dependent on nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. Studies using selective inhibitors have demonstrated that CYP3A4 plays a major role in facilitating this reaction, confirming its significance in vinorelbine metabolism .
Vinorelbine metabolite M1 exhibits specific physical and chemical properties that influence its behavior in biological systems:
These properties are crucial for understanding how M1 behaves in vivo and its potential interactions with other drugs.
Vinorelbine metabolite M1 is primarily studied within the context of cancer pharmacotherapy. Its quantification is essential for:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2